N'-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide
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Description
“N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit potent anti-tubercular activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide”, has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives consists of two moieties: the naphthalene moiety and the 1,2-methylenedioxybenxene group . The naphthalene ring and 1,2-methylenedioxybenxene ring are not coplanar with a dihedral angle of 53.5 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzothiazole derivatives include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Mechanism of Action
Target of Action
The primary target of this compound is associated with anti-tubercular activity . It has been found to have inhibitory effects against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis
Mode of Action
It is known that benzothiazole derivatives, which this compound is a part of, have been found to inhibit the growth ofMycobacterium tuberculosis . The compound likely interacts with a specific target within the bacterium, leading to inhibition of growth or survival.
Biochemical Pathways
Given its anti-tubercular activity, it can be inferred that it interferes with essential biochemical pathways inMycobacterium tuberculosis, leading to inhibition of the bacterium’s growth or survival .
Pharmacokinetics
The compound’s anti-tubercular activity suggests that it is able to reach the site ofMycobacterium tuberculosis infection in the body
Result of Action
The primary result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth, suggesting potential use as an anti-tubercular agent
Future Directions
The future directions for “N’-(6-methoxybenzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carbohydrazide” and similar compounds involve further drug development . These compounds have shown promising quorum-sensing inhibitors with selectivity towards the LasB system . Further, molecular docking studies have been accomplished and supported for the potent compound to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
Properties
IUPAC Name |
N'-(6-methoxy-1,3-benzothiazol-2-yl)-2,3-dihydro-1,4-benzodioxine-3-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O4S/c1-22-10-6-7-11-15(8-10)25-17(18-11)20-19-16(21)14-9-23-12-4-2-3-5-13(12)24-14/h2-8,14H,9H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMUSQYLMHZGLIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NNC(=O)C3COC4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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